REACTION_CXSMILES
|
Cl.Cl.[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[C:20]4[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=4[N:14]([CH3:22])[CH:13]=3)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68](O)=[O:69])[CH:60]=[C:61]([C:63]([F:66])([F:65])[F:64])[CH:62]=1>CN(C=O)C.CO.C(Cl)Cl>[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68]([N:3]2[C:11]3[C:6](=[CH:7][C:8]([C:12]4[C:20]5[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=5[N:14]([CH3:22])[CH:13]=4)=[CH:9][CH:10]=3)[CH2:5][CH2:4]2)=[O:69])[CH:60]=[C:61]([C:63]([F:65])([F:66])[F:64])[CH:62]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was chilled in an ice bath
|
Type
|
ADDITION
|
Details
|
After completion of acid addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
After another 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
the mixture was poured into to 200 mL of ice water
|
Type
|
CUSTOM
|
Details
|
to give a suspension, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The cake was washed with water, and ether
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in 10% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
was absorbed onto 3 dryload silica gel cartridges (in about equal portions)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
elution of 1% A to 60% A in CHCl3 (
|
Type
|
ADDITION
|
Details
|
a mixture of 3200/800/80 CHCl3/MeOH/NH4OH)
|
Type
|
WASH
|
Details
|
The desired product eluted from 23-28% A
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the product as a white residue
|
Type
|
CUSTOM
|
Details
|
absorbed onto a dryload cartridge
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
elution of 1% A in EtOAc 75% A (A
|
Type
|
ADDITION
|
Details
|
a mixture of 20% MeOH in EtOAc)
|
Type
|
WASH
|
Details
|
The desired product eluted from 59-75% A
|
Type
|
CUSTOM
|
Details
|
to afford additional product, which
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with 20 mL of MTBE
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to half volume
|
Type
|
ADDITION
|
Details
|
The mixture was again diluted with 20 mL of MTBE
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
The cake was washed with MTBE (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were then dried under vacuum at 65° C. for 48 h
|
Duration
|
48 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.026 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |